molecular formula C11H21ClN2O4 B13557195 Methyl2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetatehydrochloride

Methyl2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetatehydrochloride

Cat. No.: B13557195
M. Wt: 280.75 g/mol
InChI Key: NXSMCPIJGZGNFO-UHFFFAOYSA-N
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Description

Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetate hydrochloride is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetate hydrochloride typically involves multiple steps. One common method includes the protection of the amino group using tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This is followed by the formation of the azetidine ring through cyclization reactions. The final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reductions, methanesulfonyl chloride for substitutions, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride in methanol at low temperatures can yield the corresponding alcohol .

Scientific Research Applications

Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The azetidine ring structure also contributes to its reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetate hydrochloride is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature makes it a valuable intermediate in the synthesis of complex molecules and potential pharmaceutical agents.

Properties

Molecular Formula

C11H21ClN2O4

Molecular Weight

280.75 g/mol

IUPAC Name

methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-3-yl]acetate;hydrochloride

InChI

InChI=1S/C11H20N2O4.ClH/c1-10(2,3)17-9(15)13-11(6-12-7-11)5-8(14)16-4;/h12H,5-7H2,1-4H3,(H,13,15);1H

InChI Key

NXSMCPIJGZGNFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)CC(=O)OC.Cl

Origin of Product

United States

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